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molecular formula C9H16O3 B3194327 1,3-Dioxolan-2-one, 4-hexyl- CAS No. 82947-28-2

1,3-Dioxolan-2-one, 4-hexyl-

Cat. No. B3194327
M. Wt: 172.22 g/mol
InChI Key: KVOZCZVWECMVDU-UHFFFAOYSA-N
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Patent
US08921580B2

Procedure details

A 5 mL volumetric flask was charged with 1.5 mL of 1,2-epoxyoctane (1a, 10 mmol), 89 mg of NBS (0.5 mmol), 0.12 g of benzoyl peroxide (0.5 mmol), and 0.13 g of naphthalene (1.0 mmol). The volumetric flask was filled to the mark with anhydrous DMF (2 M). An 8 mL, stainless steel Harvard Apparatus syringe was filled with the solution and then attached to the flow apparatus (syringe pump). The flow apparatus itself was set up as described above. After approximately 4 tR's (˜2 h), a sample was taken using the 6-way valve. The sample was analyzed by GC and 1H NMR. GC analysis indicated 96% conversion whereas 1H NMR analysis indicated a yield of 87% of the title compound 2a. IR (neat): 2928, 2859, 1788, 1384, 1165, 1059, 774 cm−1. 1H NMR (400 MHz, CDCl3): δ 4.67 (qd, J=7.5, 5.5 Hz, 1H), 4.50 (t, J=8.1 Hz, 1H), 4.04 (dd, J=8.3, 7.3 Hz, 1H), 1.79-1.73 (m, 1H), 1.68-1.61 (m, 1H), 1.45-1.27 (m, 10H), 0.86 (t, J=6.9 Hz, 3H). 13C NMR (100 MHz, CDCl3): δ 155.1, 77.1, 69.4, 33.9, 31.5, 28.8, 24.3, 22.5. HRMS (DART) m/z calcd for C9H20NO3 [M+NH4]+: 190.1438. Found: 190.1438.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
89 mg
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
[O:1]1[CH:3]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2]1.C1C(=O)N(Br)C(=O)C1.[C:18]([O:26]OC(=O)C1C=CC=CC=1)(=[O:25])C1C=CC=CC=1.C1C2C(=CC=CC=2)C=CC=1>CN(C=O)C>[CH2:4]([CH:3]1[CH2:2][O:26][C:18](=[O:25])[O:1]1)[CH2:5][CH2:6][CH2:7][CH2:8][CH3:9]

Inputs

Step One
Name
Quantity
1.5 mL
Type
reactant
Smiles
O1CC1CCCCCC
Name
Quantity
89 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
0.12 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
0.13 g
Type
reactant
Smiles
C1=CC=CC2=CC=CC=C12
Step Two
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After approximately 4 tR's (˜2 h)
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)C1OC(OC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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